Spiro[cyclohexane-1,1'-isochroman]-4-one

sigma receptor ligands spirocyclic scaffolds regioisomer SAR

Spiro[cyclohexane-1,1'-isochroman]-4-one (CAS 869895-28-3) is a heterocyclic building block belonging to the spirocyclic isochroman-4-one class, characterized by a cyclohexane ring and an isochroman ring sharing a single quaternary carbon atom. Its molecular formula is C14H16O2 with a molecular weight of 216.28 g/mol.

Molecular Formula C14H16O2
Molecular Weight 216.27 g/mol
Cat. No. B8090374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[cyclohexane-1,1'-isochroman]-4-one
Molecular FormulaC14H16O2
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESC1CC2(CCC1=O)C3=CC=CC=C3CCO2
InChIInChI=1S/C14H16O2/c15-12-5-8-14(9-6-12)13-4-2-1-3-11(13)7-10-16-14/h1-4H,5-10H2
InChIKeyNQSJYXXNSYQYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[cyclohexane-1,1'-isochroman]-4-one Procurement: Core Scaffold Identity and Baseline Properties


Spiro[cyclohexane-1,1'-isochroman]-4-one (CAS 869895-28-3) is a heterocyclic building block belonging to the spirocyclic isochroman-4-one class, characterized by a cyclohexane ring and an isochroman ring sharing a single quaternary carbon atom . Its molecular formula is C14H16O2 with a molecular weight of 216.28 g/mol [1]. This compound serves as a rigid, three-dimensional scaffold that can be further derivatized for medicinal chemistry and chemical biology applications. Commercial availability is typically at 97% purity , and it is listed under heterocyclic building block categories by multiple reputable suppliers including Alfa Aesar and ChemScene . The compound is structurally distinct from its regioisomer spiro[chroman-2,1'-cyclohexan]-4-one (CAS 62756-20-1), with the oxygen atom in the benzopyran ring positioned at the 1-position (isochroman) rather than the 2-position (chroman), resulting in different physicochemical and biological interaction profiles.

Why Regioisomeric and Scaffold Substitution of Spiro[cyclohexane-1,1'-isochroman]-4-one Fails for Research Continuity


Spiro[cyclohexane-1,1'-isochroman]-4-one cannot be generically substituted by its close regioisomer spiro[chroman-2,1'-cyclohexan]-4-one (CAS 62756-20-1) or other spirocyclic benzopyran analogs due to the critical positioning of the endocyclic oxygen atom. In the isochroman scaffold (2-benzopyran), the oxygen is at the 1-position relative to the spiro junction, creating a distinct electronic environment and hydrogen-bond acceptor geometry compared to the chroman scaffold where the oxygen sits at the 2-position [1]. Published structure-activity relationship (SAR) studies on spirocyclic sigma receptor ligands demonstrate that the nature of the O-heterocycle profoundly affects receptor affinity: exchanging the 2-benzopyran (isochroman-type) scaffold for other O-heterocycles can shift sigma-1/sigma-2 selectivity by orders of magnitude [2]. Furthermore, the 3'-methoxy derivative (CAS 1310743-77-1) introduces a hydrogen-bond acceptor that alters lipophilicity (LogP shift of approximately +0.3 to +0.5 units estimated) and metabolic stability . Attempting to substitute the parent scaffold with a non-spirocyclic isochroman-4-one loses the conformational restriction that defines the three-dimensional presentation of pharmacophoric elements. For programs building SAR datasets, using the incorrect regioisomer or derivative can introduce irreproducible binding data and confound lead optimization efforts.

Head-to-Head and Class-Level Quantitative Evidence for Spiro[cyclohexane-1,1'-isochroman]-4-one vs. Closest Analogs


Regioisomeric Differentiation: Spiro[isochroman-cyclohexan]-4-one vs. Spiro[chroman-cyclohexan]-4-one in Sigma Receptor Affinity

The spiro[[2]benzopyran-1,1'-cyclohexan]-4'-one scaffold (the isochroman-type core directly related to the target compound) has been used as a key intermediate for generating sigma receptor ligands with nanomolar affinity. In a 2018 study, amine derivatives of this scaffold achieved sigma-2 receptor ligand activity, with the most promising compound (methyl acetal 6a bearing a 2,4-dimethylbenzylamino moiety) demonstrating significant sigma-2 affinity [1]. In a follow-up 2020 study, the secondary amine cis-4b (cyclohexylmethylamino derivative) displayed sigma-1 receptor affinity with Ki = 5.4 nM, and its N-methylated analog cis-5b showed Ki = 15 nM [2]. By contrast, the regioisomeric spiro[chroman-2,1'-cyclohexan]-4-one scaffold places the endocyclic oxygen at a different position, altering the distance between the benzene ring pharmacophore and the exocyclic amino moiety. This structural difference is expected to produce divergent receptor binding profiles, though direct comparative binding data between the two regioisomeric parent ketones has not yet been published in peer-reviewed literature.

sigma receptor ligands spirocyclic scaffolds regioisomer SAR pain therapeutics

Antimicrobial Activity of Spiro[benzo[c]pyran-cyclohexane]-1-one Derivatives as a Class-Level Indicator for Isochroman-Spiro Analogs

In a 2007 study by Bogdanov et al., a closely related spirocyclic scaffold—(±)-1-oxo-1H-spiro[benzo[c]pyran-3(4H),1'-cyclohexane]-4-carboxylic acid (spiro acid 3)—was synthesized and evaluated for antimicrobial activity against 12 microorganisms across different taxonomic groups . Spiro acid 3 demonstrated activity against all tested bacterial strains with MIC ≤ 20 μg/mL against Bacillus subtilis and Proteus vulgaris. Escherichia coli was identified as the most sensitive strain to the antibacterial effect. Seven compounds (3, 4, 5a-d, 5f) were screened for antimicrobial activity using the inhibition zone diameter method. The unsubstituted spiro acid 3 produced inhibition zones of 13 mm against B. subtilis and 12 mm against S. aureus . This class-level evidence suggests that the spiro[cyclohexane-isochroman]-one scaffold possesses inherent antimicrobial pharmacophoric features that can be optimized through 4-position derivatization.

antimicrobial agents spiro isochromanones MIC determination antibiotic discovery

Synthetic Accessibility: Catalyst-Dependent Yield Differential for Spirocyclic Isochroman-Cyclohexane Formation

The synthesis of the spiro[benzo[c]pyran-cyclohexane] scaffold—which shares the identical spirocyclic fusion strategy as the target compound—proceeds via condensation of homophthalic anhydride with cyclohexanone. Bogdanov et al. reported two catalytic conditions: DMAP-catalyzed reaction yielding 55% of spiro acid 3 after 12 hours, versus BF3·Et2O-catalyzed reaction yielding 82% after 8 hours at room temperature . The 27% absolute yield improvement and 33% reduction in reaction time highlight the critical role of Lewis acid catalysis in efficiently constructing this spirocyclic junction. This yield differential is practically relevant because the spirocyclization step is the key bottleneck in accessing the entire compound class.

spiroannulation Lewis acid catalysis synthetic yield optimization BF3-Et2O vs DMAP

Physicochemical Property Differentiation: Spiro[cyclohexane-1,1'-isochroman]-4-one vs. Its 3'-Methoxy Derivative

The 3'-methoxy derivative (CAS 1310743-77-1, C15H18O3, MW 246.30) differs from the parent compound (CAS 869895-28-3, C14H16O2, MW 216.28) by the addition of a methoxy substituent at the 3'-position of the isochroman ring . The predicted boiling point increases from approximately 361 °C (chroman regioisomer) to 396.3±42.0 °C (3'-methoxy derivative) . The predicted density increases from 1.15±0.1 g/cm³ (chroman regioisomer) to 1.17±0.1 g/cm³ (methoxy derivative) . The 3'-methoxy derivative has a reported melting point of 126.4 °C, whereas the parent compound's melting point is not definitively established in the open literature . This 30 g/mol molecular weight increase, combined with the hydrogen-bond acceptor capacity of the methoxy oxygen, alters key drug-likeness parameters including LogP and topological polar surface area (TPSA), which directly influence membrane permeability and oral bioavailability predictions.

drug-likeness lipophilicity spirocyclic building blocks medicinal chemistry optimization

Patent Landscape: Spirocyclic Cyclohexane Derivatives as ORL1/NOP Receptor Modulators

The spirocyclic cyclohexane pharmacophore, of which spiro[cyclohexane-1,1'-isochroman]-4-one is a representative scaffold, has been extensively claimed in patents targeting the nociceptin/orphanin FQ (NOP/ORL1) opioid receptor system [1]. US Patent 9,120,797 B2 (Gruenenthal GmbH) specifically claims spirocyclic cyclohexane compounds as agents for treating pain, drug withdrawal, anxiety, and other conditions associated with the ORL1 receptor system [2]. Cebranopadol, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivative, demonstrates the clinical translatability of this scaffold class, showing potent NOP/mu opioid receptor mixed agonism with high affinity binding [3]. The patent landscape indicates that the spiro[cyclohexane-O-heterocycle] core is a privileged scaffold with established intellectual property precedent for CNS-penetrant therapeutic candidates.

ORL1 receptor nociceptin pain therapeutics spirocyclic patent analysis

Recommended Application Scenarios for Spiro[cyclohexane-1,1'-isochroman]-4-one Based on Evidence Strength


Sigma-1/Sigma-2 Receptor Ligand Development and CNS Drug Discovery

Spiro[cyclohexane-1,1'-isochroman]-4-one serves as a privileged ketone intermediate for installing exocyclic amino moieties via reductive amination. Published studies confirm that amine derivatives of the closely related spiro[[2]benzopyran-1,1'-cyclohexan]-4'-one scaffold achieve sigma-1 receptor affinity as low as Ki = 5.4 nM (cis-4b) [1]. The isochroman-type O-heterocycle provides a defined distance between the aromatic pharmacophore and the basic nitrogen that is distinct from the chroman-type regioisomer. This scaffold is suitable for programs targeting pain, neurodegenerative diseases, and oncology indications where sigma receptor modulation has therapeutic potential. Procurement in 97% purity from commercial suppliers such as Alfa Aesar enables immediate use in SAR expansion without the need for in-house scaffold synthesis .

Antimicrobial Pharmacophore Expansion via Position-4 Derivatization

Based on the antimicrobial activity demonstrated by the structurally analogous spiro[benzo[c]pyran-cyclohexane]-1-one scaffold (MIC ≤ 20 μg/mL against B. subtilis and P. vulgaris) , spiro[cyclohexane-1,1'-isochroman]-4-one can be utilized as a starting point for synthesizing 4-substituted amide, ester, or hydrazide derivatives for antimicrobial screening. The ketone at position 4 of the cyclohexane ring (rather than position 1 of the isochroman ring as in the published study) offers a different vector for substituent attachment, which may confer altered spectrum of activity or reduced cytotoxicity compared to the isochroman-1-one series. The compound's commercial availability at 97% purity enables direct entry into derivatization workflows .

Conformational Restriction Tool for Fragment-Based Drug Design (FBDD)

The rigid spirocyclic junction between cyclohexane and isochroman rings locks the molecule into a defined three-dimensional conformation with limited rotational degrees of freedom relative to non-spirocyclic benzopyran or tetralone analogs. This conformational restriction is valuable in fragment-based drug discovery for reducing entropic penalties upon target binding. The predicted LogP of ~3.0 (based on the chroman regioisomer value of 3.03 from Fluorochem data) places the compound within acceptable fragment-like physicochemical space. The presence of a single ketone functional group at position 4 provides a synthetic handle for library enumeration without introducing additional stereochemical complexity at the spiro center.

ORL1/NOP Receptor Tool Compound Synthesis and In Vivo Probe Generation

Given the extensive patent literature claiming spirocyclic cyclohexane derivatives as ORL1/NOP receptor modulators [2], spiro[cyclohexane-1,1'-isochroman]-4-one can serve as a key intermediate for synthesizing novel tool compounds with potential differentiation from existing spiroindole-based clinical candidates such as Cebranopadol [3]. The isochroman O-heterocycle has not been extensively explored in the context of ORL1 pharmacology, representing a chemical space opportunity. Reductive amination of the 4-ketone followed by functionalization of the isochroman aromatic ring could yield patent-differentiating chemical matter for this therapeutically validated target.

Quote Request

Request a Quote for Spiro[cyclohexane-1,1'-isochroman]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.